tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate
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Overview
Description
Tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate is a chemical compound with the molecular formula C10H13ClN2O3 It is a derivative of pyrazine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 3-chloro-2-oxo-1,2-dihydropyrazine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like acetonitrile. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
Tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: May be used in the development of new materials or as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-chloro-2-oxoacetate: A similar compound with a different substituent on the pyrazine ring.
Tert-butyl bromoacetate: Another related compound used in similar synthetic applications
Uniqueness
Tert-butyl 2-(3-chloro-2-oxo-1,2-dihydropyrazin-1-yl)acetate is unique due to the presence of the 3-chloro-2-oxo-1,2-dihydropyrazin-1-yl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
2694728-67-9 |
---|---|
Molecular Formula |
C10H13ClN2O3 |
Molecular Weight |
244.7 |
Purity |
95 |
Origin of Product |
United States |
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